molecular formula C15H18N2O B4730367 1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-PHENYL-1-BUTANONE

1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-PHENYL-1-BUTANONE

Cat. No.: B4730367
M. Wt: 242.32 g/mol
InChI Key: VUNJYHXXLNMBTO-UHFFFAOYSA-N
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Description

1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-PHENYL-1-BUTANONE is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of a phenyl group and a butanone moiety attached to the pyrazole ring. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-PHENYL-1-BUTANONE typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For example, 3,5-dimethyl-1H-pyrazole can be prepared by reacting acetylacetone with hydrazine hydrate under reflux conditions.

    Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction. Benzene can be reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form the phenyl ketone.

    Formation of the Butanone Moiety: The butanone moiety can be introduced through a nucleophilic substitution reaction. For example, 1-bromo-4-phenylbutanone can be reacted with 3,5-dimethyl-1H-pyrazole in the presence of a base such as potassium carbonate to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-PHENYL-1-BUTANONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities such as antimicrobial or anti-inflammatory effects.

    Medicine: It could be investigated for potential therapeutic applications, including drug development.

    Industry: The compound may be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-PHENYL-1-BUTANONE would depend on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors to modulate signaling pathways.

    DNA Interaction: The compound could intercalate into DNA, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3,5-dimethylpyrazole: Similar structure but lacks the butanone moiety.

    4-Phenyl-2-butanone: Similar structure but lacks the pyrazole ring.

    3,5-Dimethyl-1H-pyrazole: Similar structure but lacks the phenyl and butanone groups.

Uniqueness

1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-PHENYL-1-BUTANONE is unique due to the combination of the pyrazole ring, phenyl group, and butanone moiety. This unique structure may confer specific chemical and biological properties that are not present in similar compounds.

Properties

IUPAC Name

1-(3,5-dimethylpyrazol-1-yl)-4-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-12-11-13(2)17(16-12)15(18)10-6-9-14-7-4-3-5-8-14/h3-5,7-8,11H,6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUNJYHXXLNMBTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)CCCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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